({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid
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Overview
Description
({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid is an organic compound that features a chlorophenyl group, a furan ring, and an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid typically involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with glycine under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be studied for their chemical properties .
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetate
- Ethyl ({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetate
- Methyl ({[5-(4-Bromophenyl)-2-furyl]methyl}amino)acetate
Uniqueness
({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)acetic acid is unique due to its specific combination of a chlorophenyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12ClNO3 |
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Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)furan-2-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H12ClNO3/c14-11-4-2-1-3-10(11)12-6-5-9(18-12)7-15-8-13(16)17/h1-6,15H,7-8H2,(H,16,17) |
InChI Key |
IQCHGRMLXMJARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCC(=O)O)Cl |
Origin of Product |
United States |
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